molecular formula C11H12Cl2O2 B8704879 Methyl 2-(2,3-dichlorophenyl)-2-methylpropanoate

Methyl 2-(2,3-dichlorophenyl)-2-methylpropanoate

Cat. No. B8704879
M. Wt: 247.11 g/mol
InChI Key: YNUGBYBJPIDPGE-UHFFFAOYSA-N
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Patent
US07635715B2

Procedure details

A mixture of methyl 2-(2,3-dichlorophenyl)-2-methylpropanoate (5.50 g, 22.3 mmol) and KOH (6.24 g, 111 mmol) in EtOH/water (5:1, 150 mL) in a 500 mL round bottom flask, was heated at 95° C. for 18 hours. The solution was diluted with diethyl ether (200 mL), and washed with 1N NaOH(aq) (3×75 mL). The aqueous solution was made acidic (pH=2) with concentrated HCl. The mixture was then extracted with EtOAc (3×100 mL), and the combined organic layers were washed with deionized water (100 mL) and with brine (75 mL). The organic layer was then dried over MgSO4, concentrated, and dried in vacuo. The crude product was purified by flash column chromatography (silica, 0-100% DCM in hexane) to give the title compound (4.1338 g). MS m/e=233 (M+H)+.
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
6.24 g
Type
reactant
Reaction Step One
Name
EtOH water
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[C:9]([CH3:15])([CH3:14])[C:10]([O:12]C)=[O:11].[OH-].[K+]>CCO.O.C(OCC)C>[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[C:9]([CH3:15])([CH3:14])[C:10]([OH:12])=[O:11] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
ClC1=C(C=CC=C1Cl)C(C(=O)OC)(C)C
Name
Quantity
6.24 g
Type
reactant
Smiles
[OH-].[K+]
Name
EtOH water
Quantity
150 mL
Type
solvent
Smiles
CCO.O
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 1N NaOH(aq) (3×75 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with EtOAc (3×100 mL)
WASH
Type
WASH
Details
the combined organic layers were washed with deionized water (100 mL) and with brine (75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was then dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash column chromatography (silica, 0-100% DCM in hexane)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=C1Cl)C(C(=O)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.1338 g
YIELD: CALCULATEDPERCENTYIELD 79.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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